Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
Overview
Description
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is an organic compound that serves as a versatile building block in organic synthesis. It is a derivative of malonic acid diethyl ester, characterized by the presence of an acetamido group and a cyclopropylmethyl group. This compound is particularly valuable in the synthesis of various pharmaceutical and biologically active compounds due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate typically involves the acetylation of diethyl aminomalonate. One common method includes the following steps:
Preparation of Diethyl Isonitrosomalonate: This intermediate is synthesized by reacting malonic acid diethyl ester with sodium nitrite in acetic acid.
Reduction and Acetylation: The diethyl isonitrosomalonate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of safer solvents and catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a strong base like sodium ethoxide.
Hydrolysis: Hydrolysis of the ester and amide groups can be achieved under acidic or basic conditions, leading to the formation of corresponding acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield simpler molecules.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions.
Decarboxylation: Elevated temperatures.
Major Products
Alkylation: Produces substituted malonates.
Hydrolysis: Yields acetic acid derivatives and malonic acid derivatives.
Decarboxylation: Results in the formation of simpler carboxylic acids.
Scientific Research Applications
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is used extensively in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of various α-amino acids and hydroxycarboxylic acids.
Biology: The compound is used in the synthesis of peptide-derived compounds, which are important in studying protein interactions and functions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including those used to treat multiple sclerosis and other conditions.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-(cyclopropylmethyl)malonate involves its role as a building block in organic synthesis. The compound’s acetamido and cyclopropylmethyl groups provide unique reactivity, allowing it to participate in various chemical reactions that lead to the formation of complex molecules. These reactions often involve nucleophilic substitution, addition, and elimination processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A similar compound without the cyclopropylmethyl group.
Diethyl 2-(2-cyanoethyl)malonate: Another derivative of malonic acid diethyl ester with different substituents.
Uniqueness
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of cyclopropyl-containing peptide-derived compounds, which are important in pharmaceutical research .
Biological Activity
Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : CHNO
- CAS Number : 174543-84-1
- Functional Groups : Acetamido group, cyclopropylmethyl group, and malonate backbone.
These components suggest a diverse reactivity profile, making it an important intermediate in organic synthesis and a candidate for medicinal chemistry applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The cyclopropylmethyl group enhances binding affinity to various enzymes and receptors, potentially modulating biological pathways through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors implicated in cancer and other diseases, influencing cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Molecular docking studies suggest effective binding affinities with critical receptors involved in cancer pathways, indicating potential use in cancer prevention and management .
- Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound can act as selective inhibitors of casein kinase 1 (CSK1), which is associated with various cancers .
Case Studies
A study evaluated the compound's efficacy against colon cancer cell lines (HT29). The IC50 values indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT29 | 10.1 | Inhibition of CSK1 activity |
Molecular Docking Studies
Molecular docking simulations have shown that this compound can effectively bind to various targets:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
CSK1 | -9.5 |
Other Kinases | -8.0 to -9.0 |
These findings underscore the compound's potential as a lead candidate in drug development.
Summary of Biological Activities
The biological activities of this compound are summarized as follows:
- Anticancer Activity : Effective against specific cancer cell lines.
- Enzyme Inhibition : Potential to inhibit kinases involved in cancer progression.
- Binding Affinity : Strong interactions with critical biological targets.
Properties
IUPAC Name |
diethyl 2-acetamido-2-(cyclopropylmethyl)propanedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-4-18-11(16)13(14-9(3)15,8-10-6-7-10)12(17)19-5-2/h10H,4-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYBSPGBYPRERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CC1)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176593 | |
Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-84-1 | |
Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174543-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-(acetylamino)-2-(cyclopropylmethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801176593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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